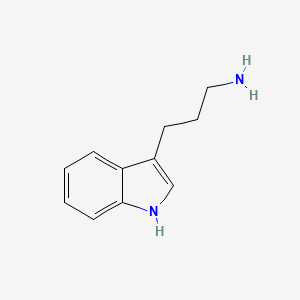

(1H-Indol-3-il)-1-propanamina

Descripción general

Descripción

(1H-Indol-3-yl)-1-propanamine, also known as tryptamine, is an indole derivative that plays a significant role in various biological processes. It is a naturally occurring monoamine alkaloid found in plants, fungi, and animals. Tryptamine is a structural analog of the amino acid tryptophan and serves as a precursor to several important biomolecules, including serotonin and melatonin.

Synthetic Routes and Reaction Conditions:

Fischer Indole Synthesis: One of the most common methods for synthesizing tryptamine involves the Fischer indole synthesis. This method typically starts with phenylhydrazine and an aldehyde or ketone, followed by acid-catalyzed cyclization to form the indole ring.

Leimgruber-Batcho Synthesis: Another method involves the Leimgruber-Batcho synthesis, which starts with o-nitrotoluene and involves several steps, including reduction and cyclization, to form the indole ring.

Industrial Production Methods:

- Industrial production of tryptamine often involves the use of biotechnological methods, such as microbial fermentation, where specific strains of bacteria or fungi are used to convert tryptophan into tryptamine.

Types of Reactions:

Oxidation: Tryptamine can undergo oxidation reactions to form various products, including indole-3-acetaldehyde and indole-3-acetic acid.

Reduction: Reduction of tryptamine can lead to the formation of dihydrotryptamine.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted tryptamines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like halogens or nitro compounds.

Major Products:

Oxidation: Indole-3-acetaldehyde, indole-3-acetic acid.

Reduction: Dihydrotryptamine.

Substitution: Various substituted tryptamines, depending on the electrophile used.

Chemistry:

- Tryptamine is used as a building block in the synthesis of more complex indole derivatives and pharmaceuticals.

Biology:

- It serves as a precursor to neurotransmitters such as serotonin, which is crucial for mood regulation and other physiological functions.

Medicine:

- Tryptamine derivatives are studied for their potential therapeutic effects, including antidepressant and anxiolytic properties.

Industry:

- It is used in the production of dyes, pigments, and other industrial chemicals.

Aplicaciones Científicas De Investigación

Agentes antibacterianos

El compuesto se ha utilizado en la síntesis de nuevos agentes antibacterianos. Se preparó una colección de derivados de indol 3-sustituidos mediante la adición nucleofílica de indoles a las nitronas. Los compuestos se probaron entonces para su actividad antibacteriana contra casi treinta cepas bacterianas representativas de patógenos humanos comunes .

Agentes anticancerígenos

El compuesto se ha utilizado en la síntesis de agentes anticancerígenos. Se sintetizó una serie de nuevos 7-sustituidos-5-(1H-indol-3-il)tetrazolo[1,5-a]pirimidina-6-carbonitrilo mediante una reacción de una sola olla, tres multicomponentes de aldehídos apropiados, 1H-tetrazol-5-amina y 3-cianoacetilindol en trietilamina catalítica . Se investigó la actividad citotóxica de los nuevos compuestos de tetrazolopirimidina-6-carbonitrilo sintetizados contra las líneas celulares cancerosas humanas HCT-116, MCF-7, MDA-MB-231, A549 y una línea celular humana normal sana (RPE-1) utilizando el ensayo de citotoxicidad MTT .

Aplicaciones multifacéticas

El compuesto se ha utilizado en la síntesis de Dietil 4-(5-bromo-1H-indol-3-il)-2,6-dimetil-1,4-dihidropiridina-3,5-dicarboxilato, que tiene aplicaciones multifacéticas, que abarcan propiedades anticorrosivas, antimicrobianas y antioxidantes .

Mecanismo De Acción

Target of Action

The compound (1H-Indol-3-yl)-1-propanamine, also known as 3-(1H-indol-3-yl)propan-1-amine, is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors , suggesting that (1H-Indol-3-yl)-1-propanamine may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that (1H-Indol-3-yl)-1-propanamine may interact with its targets to induce a range of biological effects.

Biochemical Pathways

For example, indole glucosinolates, which are indole derivatives, are known to affect plant defense pathways . Similarly, (1H-Indol-3-yl)-1-propanamine may also affect various biochemical pathways, leading to downstream effects.

Result of Action

Given that indole derivatives are known to possess various biological activities , it can be inferred that (1H-Indol-3-yl)-1-propanamine may also induce a range of molecular and cellular effects.

Comparación Con Compuestos Similares

Serotonin (5-hydroxytryptamine): A neurotransmitter derived from tryptamine, involved in mood regulation.

Melatonin (N-acetyl-5-methoxytryptamine): A hormone derived from serotonin, regulating sleep-wake cycles.

Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine): A naturally occurring psychedelic compound found in certain mushrooms.

Uniqueness:

- Tryptamine is unique in its role as a precursor to several important biomolecules, making it a key compound in both biological and synthetic chemistry contexts.

Actividad Biológica

(1H-Indol-3-yl)-1-propanamine, also known as 1H-Indole-3-propanamine, is a compound with significant biological activity that has garnered attention in pharmacological research. This article aims to provide a detailed overview of its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources.

| Property | Details |

|---|---|

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.24 g/mol |

| IUPAC Name | 3-(1H-indol-3-yl)propan-1-amine |

| CAS Number | 6245-89-2 |

| Melting Point | 80.5 °C |

| Boiling Point | 353.7 °C at 760 mmHg |

The biological activity of (1H-Indol-3-yl)-1-propanamine is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The indole structure allows for π-π stacking interactions with aromatic amino acids in proteins, enhancing binding affinity. The compound can modulate enzyme activities and receptor signaling pathways through the following mechanisms:

- Enzyme Inhibition/Activation : It can inhibit or activate enzymes involved in metabolic pathways, potentially affecting processes such as neurotransmission and inflammation.

- Receptor Modulation : (1H-Indol-3-yl)-1-propanamine may bind to specific receptors, influencing their activity and downstream signaling cascades.

Biological Activities

Research indicates that (1H-Indol-3-yl)-1-propanamine exhibits several biological activities:

- Antidepressant Effects : Studies have shown that compounds with indole structures can exhibit antidepressant-like effects in animal models, likely through modulation of serotonin pathways.

- Anticancer Properties : Some derivatives have demonstrated cytotoxicity against various cancer cell lines, indicating potential as anticancer agents.

- Neuroprotective Effects : The compound may protect neuronal cells from oxidative stress, contributing to its neuroprotective properties.

Antidepressant Activity

A study conducted by researchers investigating the effects of indole derivatives found that (1H-Indol-3-yl)-1-propanamine exhibited significant antidepressant-like behavior in rodent models. The mechanism was linked to increased serotonin levels in the brain, suggesting a potential role in treating mood disorders.

Anticancer Activity

In vitro studies have demonstrated that (1H-Indol-3-yl)-1-propanamine and its derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound's ability to disrupt cellular proliferation pathways highlights its potential as an anticancer agent.

Neuroprotection

Research has indicated that (1H-Indol-3-yl)-1-propanamine may exert neuroprotective effects against neurotoxic agents. In a study involving neuronal cell cultures exposed to oxidative stress, the compound significantly reduced cell death and preserved mitochondrial function.

Safety Profile

While (1H-Indol-3-yl)-1-propanamine shows promise in various biological activities, its safety profile must be considered:

| Hazard Information | Details |

|---|---|

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed; H315: Causes skin irritation; H319: Causes serious eye irritation |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray; P280: Wear protective gloves/protective clothing/eye protection/face protection |

Propiedades

IUPAC Name |

3-(1H-indol-3-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c12-7-3-4-9-8-13-11-6-2-1-5-10(9)11/h1-2,5-6,8,13H,3-4,7,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOIAXMPVZJKJHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00211492 | |

| Record name | 1H-Indole-3-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6245-89-2 | |

| Record name | 1H-Indole-3-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6245-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indole-3-propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006245892 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-propylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00211492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-indole-3-propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.783 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.